molecular formula C8H3BrClNO2 B1275134 5-bromo-7-chloro-1H-indole-2,3-dione CAS No. 613656-97-6

5-bromo-7-chloro-1H-indole-2,3-dione

Cat. No.: B1275134
CAS No.: 613656-97-6
M. Wt: 260.47 g/mol
InChI Key: UTTYWJPFQPXSJI-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1H-indole-2,3-dione (CAS 613656-97-6) is a halogenated derivative of isatin (1H-indole-2,3-dione) with the molecular formula C8H3BrClNO2 and a molecular weight of 260.47 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and organic synthesis, particularly for the construction of more complex heterocyclic systems . The presence of both bromine and chlorine atoms at the 5th and 7th positions of the indole ring, respectively, enhances its reactivity as an intermediate for further derivatization via metal-catalyzed cross-coupling reactions and other functional group transformations . Its primary research value lies in its application as a key precursor in the synthesis of novel molecular hybrids with potential biological activity. The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in drug discovery, extensively studied for its diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities . As a halogenated isatin, this compound can be utilized to develop new chemical entities, such as isatin-indole or isatin-triazole hybrids, which are strategic approaches to overcome antimicrobial resistance . The mechanism of action for such hybrids often involves the modulation of specific molecular targets; for instance, some derivatives are known to inhibit certain enzymes involved in cell proliferation or interact with microbial targets, leading to potential anticancer or antimicrobial effects . Researchers can employ this compound under various conditions, including copper(I)-catalyzed synthetic procedures, to access a wide array of structurally diverse compounds for high-throughput screening and drug discovery programs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-7-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTYWJPFQPXSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405324
Record name 5-bromo-7-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613656-97-6
Record name 5-bromo-7-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione
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Preparation Methods

Halogenation of Indole-2,3-dione Derivatives

The primary synthetic route to 5-bromo-7-chloro-1H-indole-2,3-dione involves the halogenation of indole-2,3-dione (isatin) derivatives. This is typically achieved by introducing bromine and chlorine atoms selectively at the 5th and 7th positions of the indole ring.

  • Reaction Conditions:

    • Halogenating agents: Bromine (Br2) and chlorine (Cl2)
    • Solvent: Organic solvents such as acetic acid are commonly used to facilitate the reaction
    • Temperature and time: Controlled to ensure regioselectivity and avoid over-halogenation
  • Process:
    The indole-2,3-dione is treated with bromine and chlorine under acidic conditions, allowing electrophilic aromatic substitution to occur selectively at the 5- and 7-positions. The use of acetic acid as solvent helps stabilize intermediates and promotes the reaction efficiency.

Industrial Scale Production

At an industrial scale, the halogenation process is optimized for yield and selectivity:

  • Techniques:

    • Continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, concentration, and residence time.
    • Automated systems regulate the addition of halogenating agents to avoid side reactions and improve safety.
  • Advantages:

    • Enhanced reproducibility
    • Higher purity of the product
    • Scalable production with minimized waste

Experimental Procedures from Literature

A related copper(I)-catalyzed synthetic procedure for indole derivatives, including halogenated isatins, provides insight into preparation and purification techniques:

  • General Procedure:

    • Starting material: Halogenated isatin derivatives (e.g., 5-bromoisatin)
    • Catalyst: Copper(I) iodide (CuI)
    • Base: Potassium bicarbonate (KHCO3)
    • Solvent: Dimethylformamide (DMF)
    • Reaction temperature: Approximately 90 °C
    • Reaction time: 24 hours under nitrogen atmosphere to prevent oxidation
  • Purification:
    After reaction completion, the mixture is quenched, filtered, and extracted with ethyl acetate and saturated sodium chloride solution. The organic layer is dried over magnesium sulfate and purified by silica gel column chromatography.

  • Yields:
    High yields (e.g., 83-98%) have been reported for related halogenated indole derivatives prepared by this method, indicating the robustness of the approach.

Data Table: Reaction Conditions and Yields for Related Halogenated Indole Derivatives

Compound Starting Material Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
This compound Indole-2,3-dione None (halogenation) N/A Acetic acid Controlled Variable Not specified Halogenation with Br2 and Cl2
5-Bromoisatin derivative (related) 5-Bromoisatin CuI KHCO3 DMF 90 24 89 Pd-catalyzed coupling reported
1,7-Dichloroindolo[2,1-b]quinazoline-6,12-dione 4-Chloroisatin CuI KHCO3 DMF 90 24 83 Copper(I)-catalyzed synthesis
1,7-Dibromoindolo[2,1-b]quinazoline-6,12-dione 4-Bromo-1H-indole-2,3-dione CuI KHCO3 DMF 90 24 Not specified Similar copper-catalyzed method

Analytical and Characterization Techniques

Research Findings and Notes

  • The regioselective halogenation of indole-2,3-dione is sensitive to reaction conditions, requiring careful control of temperature, halogen concentration, and solvent environment to achieve the desired substitution pattern without side reactions.

  • Copper(I)-catalyzed methods provide an alternative synthetic route for related halogenated indole derivatives, demonstrating versatility in functional group transformations and high yields.

  • The presence of both bromine and chlorine atoms on the indole ring enhances the compound's utility as a synthetic intermediate for further derivatization in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce indole-2,3-diol derivatives .

Scientific Research Applications

5-Bromo-7-chloro-1H-indole-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-bromo-7-chloro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • 5-Bromoindole-2,3-dione
  • 7-Chloroindole-2,3-dione
  • 5-Bromo-6-chloroindole-2,3-dione

Comparison: 5-Bromo-7-chloro-1H-indole-2,3-dione is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for diverse applications .

Biological Activity

5-Bromo-7-chloro-1H-indole-2,3-dione is a heterocyclic compound that belongs to the indole family, which is significant in various biological and pharmacological contexts. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H3_3BrClNO2_2. The compound features bromine and chlorine substituents at the 5th and 7th positions on the indole ring, respectively. This unique structure contributes to its diverse biological activities.

Target Interactions

Indole derivatives, including this compound, exhibit high affinity for various biological targets. They interact with enzymes, receptors, and other biomolecules, leading to significant changes in cellular functions. For example, they can inhibit specific kinases involved in cancer cell proliferation .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways while inhibiting anti-apoptotic signals.
  • Enzyme Inhibition : It inhibits enzymes that are crucial for cancer cell metabolism and proliferation, thereby impacting tumor growth .

Cellular Effects

This compound affects various cellular processes:

  • Gene Expression Modulation : The compound can alter gene expression patterns by binding to transcription factors, which may result in the upregulation or downregulation of target genes.
  • Cell Signaling Pathways : It modulates key signaling pathways that regulate cell survival and proliferation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

  • Antibacterial Effects : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
  • Antifungal Properties : It also exhibits antifungal activity against Candida albicans and Fusarium oxysporum with MIC values between 16.69 to 78.23 µM .

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines:

Cell LineIC50 (µM)Reference
HepG2 (Liver)12.5
HT-29 (Colon)15.0
MCF-7 (Breast)10.0

These results indicate that the compound has promising potential as an anticancer agent.

Mechanistic Insights

Research has provided insights into the molecular mechanisms through which this compound exerts its effects:

  • Inhibition of Kinases : Studies have shown that it inhibits certain kinases involved in signal transduction pathways critical for cancer cell survival.
  • Modulation of Metabolic Enzymes : The compound alters the activity of metabolic enzymes leading to changes in cellular metabolism and energy production.

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